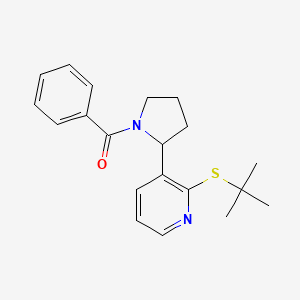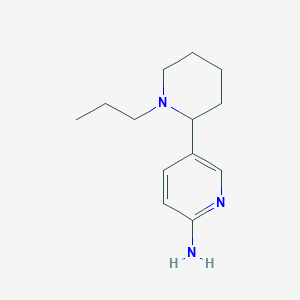
5-(1-Propylpiperidin-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Propylpiperidin-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a propylpiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their hydroxylated derivatives . This biocatalytic approach is advantageous due to its regioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-(1-Propylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
科学的研究の応用
5-(1-Propylpiperidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(1-Propylpiperidin-2-yl)pyridin-2-amine include:
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring substituted with an amide group and exhibit various biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a pyridine ring fused with an imidazole ring and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the propylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
5-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-2-8-16-9-4-3-5-12(16)11-6-7-13(14)15-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H2,14,15) |
InChIキー |
ZALWXEXEMMPSQM-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






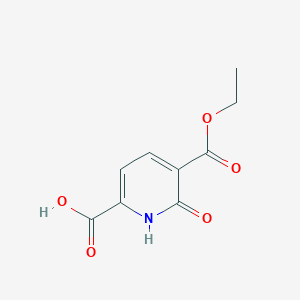
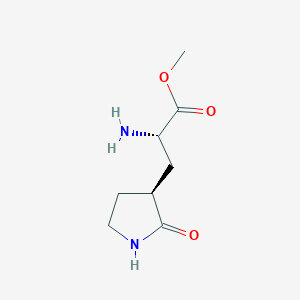
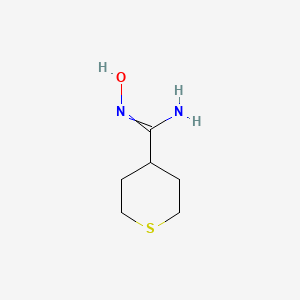
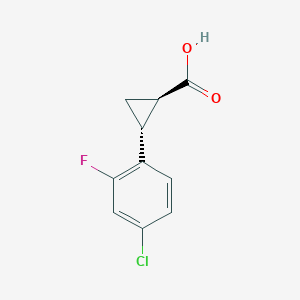



![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
